molecular formula C7H12ClNO2 B12357554 Ethyl 2-amino-4-chloropent-4-enoate

Ethyl 2-amino-4-chloropent-4-enoate

Cat. No.: B12357554
M. Wt: 177.63 g/mol
InChI Key: ZFQRLLZEKHMAQH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-chloropent-4-enoate is an organic compound with the molecular formula C7H12ClNO2. It is a derivative of pentenoic acid, featuring an amino group at the second carbon and a chlorine atom at the fourth carbon. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-chloropent-4-enoate typically involves the reaction of ethyl 4-chloropent-4-enoate with ammonia or an amine under controlled conditions. One common method includes the use of ethyl (E)-4-chloropent-2-enoate as a starting material, which is then reacted with an appropriate amine to introduce the amino group .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the starting materials are combined under optimized conditions to maximize yield and purity. The reaction is typically carried out in the presence of a solvent such as ethanol or methanol, and the product is purified using techniques like distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-chloropent-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-4-chloropent-4-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-chloropent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorine atom may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-4-chloropent-4-enoate is unique due to its combination of an amino group and a chlorine atom on the pentenoate backbone. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

ethyl 2-amino-4-chloropent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO2/c1-3-11-7(10)6(9)4-5(2)8/h6H,2-4,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQRLLZEKHMAQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC(=C)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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